tert-Butyl 2-(6-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate
Description
tert-Butyl 2-(6-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a pyridine ring substituted with a tert-butylthio group at the 6-position and a piperidine moiety protected by a tert-butoxycarbonyl (Boc) group at the 2-position. Its synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling for introducing sulfur-containing substituents and Boc protection strategies for amine functionality .
Properties
Molecular Formula |
C19H30N2O2S |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
tert-butyl 2-(6-tert-butylsulfanylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O2S/c1-18(2,3)23-17(22)21-12-8-7-9-15(21)14-10-11-16(20-13-14)24-19(4,5)6/h10-11,13,15H,7-9,12H2,1-6H3 |
InChI Key |
YJKXIAXMXWGXKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)SC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 2-(6-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized with the tert-butylthio group at the 6-position.
Formation of the piperidine ring: The piperidine ring is synthesized separately and then coupled with the pyridine ring.
Introduction of the tert-butyl group: The tert-butyl group is introduced at the 2-position of the piperidine ring.
Final coupling: The final step involves coupling the piperidine and pyridine rings to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-(6-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-(6-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Analogues
The following structurally related compounds share core features (pyridine/piperidine frameworks with Boc protection) but differ in substituents and substitution patterns:
Structural Implications
- Pyridine vs.
- Substituent Effects: The tert-butylthio group in the target compound enhances lipophilicity compared to analogs with bromo or amino groups (e.g., PK03447E-1), which may improve membrane permeability but reduce solubility .
- Piperidine Substitution Position : Substitution at the 2-position (target compound) vs. 4-position () influences conformational flexibility and steric interactions with biological targets .
Biological Activity
Tert-Butyl 2-(6-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological properties. This compound is characterized by a piperidine ring, a pyridine moiety, and a tert-butylthio group, which may contribute to its biological activity.
- Molecular Formula : C₁₅H₃₁N₂O₂S
- Molecular Weight : Approximately 336.5 g/mol
- Structure : The compound contains a piperidine ring substituted with a pyridine and a tert-butylthio group, influencing its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit various biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Neuroprotective activities
Pharmacological Potential
The biological activity of this compound is primarily influenced by its structure. Studies suggest that the presence of the pyridine ring enhances its interaction with biological targets, potentially leading to therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for elucidating how modifications to the compound's structure can influence its biological efficacy. The following table summarizes related compounds and their key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | C₁₅H₁₈N₂O₂ | Contains benzimidazole; potential anticancer activity |
| 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylic acid | C₁₄H₁₈N₂O₂S | Similar thioether structure; different cyclic backbone |
| 2-(6-(tert-butylthio)pyridin-3-yl)piperidine-1-carbaldehyde | C₁₅H₁₈N₂OS | Contains an aldehyde functional group; may exhibit different reactivity |
Case Studies and Research Findings
- Antimicrobial Activity : In studies evaluating the antimicrobial properties of pyridine derivatives, compounds structurally similar to this compound showed significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) were comparable to existing treatments, indicating potential as a therapeutic agent against tuberculosis .
- Cytotoxicity Assays : Cytotoxicity testing on various cell lines demonstrated that derivatives of this compound exhibited selective toxicity towards cancer cells while maintaining low toxicity towards normal cells. For instance, the selectivity index (SI) values indicated that certain derivatives had an SI greater than 1.0, suggesting they are non-toxic to non-cancerous cells .
- Neuroprotective Effects : Preliminary studies have suggested that the compound may possess neuroprotective properties. In animal models of neuropathic pain, it demonstrated significant analgesic effects, potentially through antagonism of TRPV1 receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
